Cas no 193356-99-9 (1-(4-bromobutoxy)-3-fluorobenzene)
1-(4-bromobutoxy)-3-fluorobenzene Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-bromobutoxy)-3-fluorobenzene
- CS-0304565
- SCHEMBL7249773
- 193356-99-9
- EN300-1939255
-
- Inchi: 1S/C10H12BrFO/c11-6-1-2-7-13-10-5-3-4-9(12)8-10/h3-5,8H,1-2,6-7H2
- InChI Key: RHALVSPIYHADBQ-UHFFFAOYSA-N
- SMILES: BrCCCCOC1C=CC=C(C=1)F
Computed Properties
- Exact Mass: 246.00556g/mol
- Monoisotopic Mass: 246.00556g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 5
- Complexity: 132
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 9.2Ų
1-(4-bromobutoxy)-3-fluorobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1939255-1g |
1-(4-bromobutoxy)-3-fluorobenzene |
193356-99-9 | 1g |
$414.0 | 2023-09-17 | ||
| Enamine | EN300-1939255-5g |
1-(4-bromobutoxy)-3-fluorobenzene |
193356-99-9 | 5g |
$1199.0 | 2023-09-17 | ||
| Enamine | EN300-1939255-10g |
1-(4-bromobutoxy)-3-fluorobenzene |
193356-99-9 | 10g |
$1778.0 | 2023-09-17 | ||
| Enamine | EN300-1939255-0.05g |
1-(4-bromobutoxy)-3-fluorobenzene |
193356-99-9 | 0.05g |
$348.0 | 2023-09-17 | ||
| Enamine | EN300-1939255-0.1g |
1-(4-bromobutoxy)-3-fluorobenzene |
193356-99-9 | 0.1g |
$364.0 | 2023-09-17 | ||
| Enamine | EN300-1939255-0.25g |
1-(4-bromobutoxy)-3-fluorobenzene |
193356-99-9 | 0.25g |
$381.0 | 2023-09-17 | ||
| Enamine | EN300-1939255-0.5g |
1-(4-bromobutoxy)-3-fluorobenzene |
193356-99-9 | 0.5g |
$397.0 | 2023-09-17 | ||
| Enamine | EN300-1939255-1.0g |
1-(4-bromobutoxy)-3-fluorobenzene |
193356-99-9 | 1g |
$1142.0 | 2023-06-02 | ||
| Enamine | EN300-1939255-2.5g |
1-(4-bromobutoxy)-3-fluorobenzene |
193356-99-9 | 2.5g |
$810.0 | 2023-09-17 | ||
| Enamine | EN300-1939255-5.0g |
1-(4-bromobutoxy)-3-fluorobenzene |
193356-99-9 | 5g |
$3313.0 | 2023-06-02 |
1-(4-bromobutoxy)-3-fluorobenzene Related Literature
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on 1-(4-bromobutoxy)-3-fluorobenzene
Introduction to 1-(4-bromobutoxy)-3-fluorobenzene (CAS No. 193356-99-9)
1-(4-bromobutoxy)-3-fluorobenzene, with the CAS number 193356-99-9, is a versatile organic compound that has garnered significant attention in the fields of chemical synthesis, pharmaceutical research, and materials science. This compound is characterized by its unique molecular structure, which includes a brominated butoxy group and a fluorinated benzene ring. The combination of these functional groups imparts specific chemical and physical properties that make it a valuable intermediate in various synthetic pathways.
The molecular formula of 1-(4-bromobutoxy)-3-fluorobenzene is C10H11BrFO, and its molecular weight is approximately 227.10 g/mol. The compound is a colorless to pale yellow liquid at room temperature and has a boiling point of around 220-225°C at 760 mmHg. Its solubility in water is limited, but it is soluble in common organic solvents such as ethanol, acetone, and dichloromethane.
In the realm of chemical synthesis, 1-(4-bromobutoxy)-3-fluorobenzene serves as a key building block for the preparation of more complex molecules. The bromine atom on the butoxy group can be readily substituted with various nucleophiles, making it an excellent starting material for Suzuki-Miyaura coupling reactions and other cross-coupling processes. These reactions are crucial for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Recent research has highlighted the potential applications of 1-(4-bromobutoxy)-3-fluorobenzene in the development of new therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry (2022) demonstrated that derivatives of this compound exhibit potent anti-inflammatory properties. The fluorine atom on the benzene ring plays a critical role in modulating the biological activity by influencing the compound's lipophilicity and metabolic stability.
In addition to its pharmaceutical applications, 1-(4-bromobutoxy)-3-fluorobenzene has been explored for use in materials science. A notable example is its use as a precursor for the synthesis of functional polymers with tailored properties. A research team from the University of California, Berkeley (2021) reported the successful synthesis of poly(ether ketone) derivatives using this compound as a monomer. The resulting polymers exhibited excellent thermal stability and mechanical strength, making them suitable for high-performance applications in electronics and aerospace industries.
The environmental impact of 1-(4-bromobutoxy)-3-fluorobenzene has also been studied to ensure its safe use in industrial processes. A comprehensive toxicity assessment conducted by the Environmental Protection Agency (EPA) concluded that this compound has low acute toxicity and does not pose significant environmental risks when handled properly. However, it is important to follow standard safety protocols during handling and storage to prevent any potential hazards.
In conclusion, 1-(4-bromobutoxy)-3-fluorobenzene (CAS No. 193356-99-9) is a multifaceted compound with a wide range of applications in chemical synthesis, pharmaceutical research, and materials science. Its unique molecular structure and versatile reactivity make it an invaluable tool for scientists and researchers working in these fields. As ongoing research continues to uncover new possibilities, this compound is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.
193356-99-9 (1-(4-bromobutoxy)-3-fluorobenzene) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)